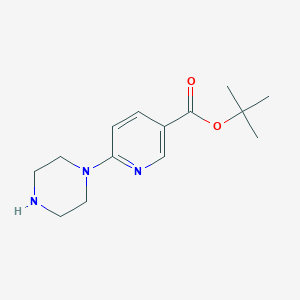

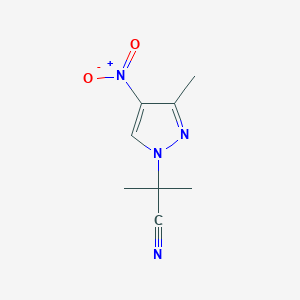

![molecular formula C13H20N6 B6300854 N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide CAS No. 746564-53-4](/img/structure/B6300854.png)

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

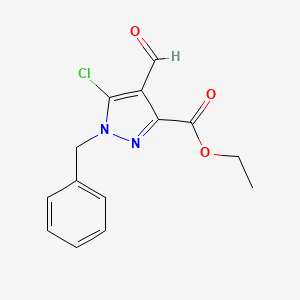

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the CAS Number: 746564-53-4 . Its molecular weight is 260.34 . The IUPAC name for this compound is N-[(4-benzyl-1-piperazinyl)(imino)methyl]guanidine . It is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.34 . It is stored at a temperature of 28°C .Scientific Research Applications

Main Group Chemistry

The imidazolin-2-imino group, which is a type of N-heterocyclic imino functionality, is derived from the class of compounds known as guanidines . This group is an excellent choice for thermodynamic stabilization of electron-deficient species . It has found widespread applications in transition-metal chemistry to furnish pincer complexes or “pogo stick” type compounds .

Thermodynamic Stabilization

Due to its electron-donating properties, the imidazolin-2-iminato ligand is an efficient tool for the thermodynamic stabilization of electron-poor species . Its steric demand can be tailored to meet the requirements for kinetic stabilization of otherwise highly reactive species .

Synthesis of N-Heterocyclic Compounds

Amidines, particularly N-arylamidines, are versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds .

Biological Activities

Schiff bases, which contain the azomethine group, are considered promising candidates for a variety of applications related to biological activities . These include antiapoptotic, antifungal, antibacterial, anti-inflammatory, and antiviral activities .

Catalytic Activities

Schiff bases are also known for their catalytic activities . They readily form stable complexes with most metal ions, making them among the most important ligands used in current coordination chemistry .

Corrosion Inhibitors

Schiff bases are used as organic inhibitors in the corrosion of metal and its alloys in corrosive environments . They protect metals in aggressive solutions, making them useful in various industrial applications .

properties

IUPAC Name |

4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUZTDLJSVTNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)

![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)

![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)